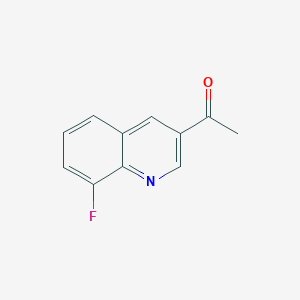
1-(8-Fluoroquinolin-3-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(8-Fluoroquinolin-3-yl)ethan-1-one is a chemical compound with the molecular formula C11H8FNO and a molecular weight of 189.19 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Métodos De Preparación
The synthesis of 1-(8-Fluoroquinolin-3-yl)ethan-1-one involves several steps, typically starting with the preparation of the quinoline ring system. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-fluoroaniline with suitable reagents can lead to the formation of the quinoline ring, followed by further functionalization to introduce the ethanone group . Industrial production methods often involve optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of catalysts .
Análisis De Reacciones Químicas
1-(8-Fluoroquinolin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The fluorine atom in the quinoline ring can be substituted with other groups using nucleophilic substitution reactions.
Cross-Coupling Reactions: These reactions involve the formation of carbon-carbon bonds, often using palladium or other metal catalysts.
Aplicaciones Científicas De Investigación
1-(8-Fluoroquinolin-3-yl)ethan-1-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(8-Fluoroquinolin-3-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1-(8-Fluoroquinolin-3-yl)ethan-1-one can be compared with other quinoline derivatives, such as:
Quinine: Known for its antimalarial properties.
Mefloquine: Another antimalarial drug with a different substitution pattern on the quinoline ring.
Fluoroquinolones: A class of antibiotics with a fluorine atom in the quinoline ring, known for their broad-spectrum antibacterial activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C11H8FNO |
|---|---|
Peso molecular |
189.19 g/mol |
Nombre IUPAC |
1-(8-fluoroquinolin-3-yl)ethanone |
InChI |
InChI=1S/C11H8FNO/c1-7(14)9-5-8-3-2-4-10(12)11(8)13-6-9/h2-6H,1H3 |
Clave InChI |
BMRCFRKTDSYQES-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CN=C2C(=C1)C=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


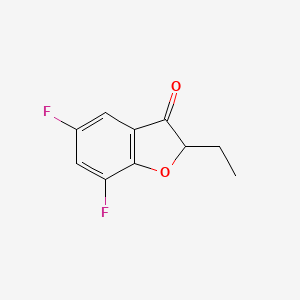
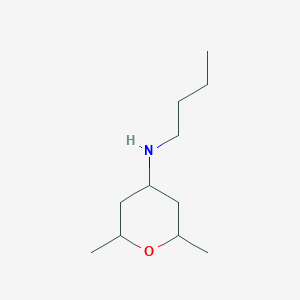
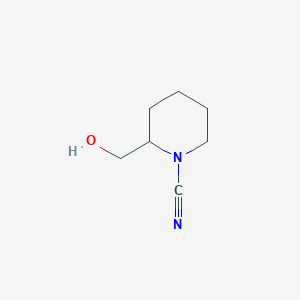
![5-Bromo-2-[(but-3-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13300767.png)
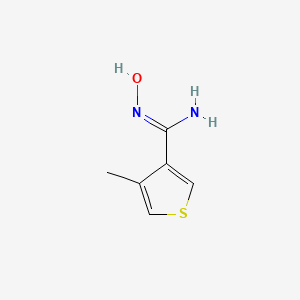
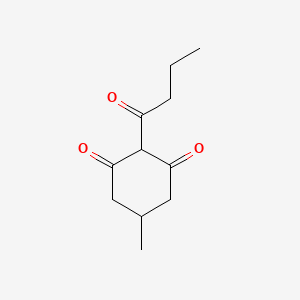
![({[1-(Iodomethyl)cyclopentyl]oxy}methyl)benzene](/img/structure/B13300783.png)
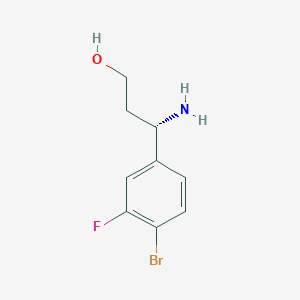

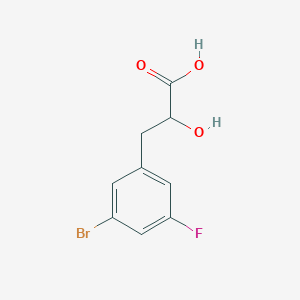
![1-[(1-Methoxypropan-2-yl)amino]-2-methylpropan-2-ol](/img/structure/B13300845.png)
![(Cyclopropylmethyl)[1-(thiophen-2-YL)ethyl]amine](/img/structure/B13300849.png)

![2-{[4-(furan-2-ylmethyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B13300854.png)
